7-phenyl-8H-pteridine-2,4-dione

Descripción

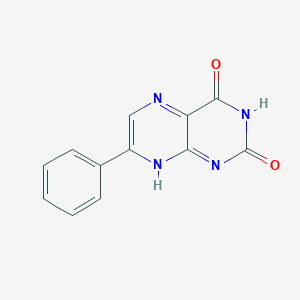

7-Phenyl-8H-pteridine-2,4-dione is a heterocyclic compound characterized by a fused bicyclic pteridine core (a six-membered pyrazine ring fused to a pyrimidine ring) with a phenyl substituent at position 7 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C12H8N4O2 |

|---|---|

Peso molecular |

240.22g/mol |

Nombre IUPAC |

7-phenyl-1H-pteridine-2,4-dione |

InChI |

InChI=1S/C12H8N4O2/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |

Clave InChI |

ZXXJZGLHZHPGGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O |

SMILES isomérico |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |

SMILES canónico |

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Imidazolidin-2,4-Dione Derivatives

The synthesis of 3,5-di-substituted imidazolidin-2,4-diones (e.g., IM-3 and IM-7) via Strecker synthesis yields compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. Key differences from 7-phenyl-8H-pteridine-2,4-dione include:

- Ring Size and Fused Systems : Imidazolidin-2,4-diones lack the fused bicyclic structure of pteridine derivatives, reducing π-conjugation and altering electronic properties.

- Substituent Positions : IM-series compounds feature substituents at positions 3 and 5 (e.g., phenyl and aryl groups), while the pteridine derivative has a phenyl group at position 5.

- Synthesis Yields: IM-series compounds are synthesized in 70–74% yields using amino acids, phenyl isocyanate/isothiocyanate, and acid hydrolysis .

Thiazolidine-2,4-Dione Derivatives

Theoretical studies indicate that substituents at position 5 significantly influence molecular geometry and interactions with water, which may differ from the effects of substituents in pteridine derivatives .

Pharmacological and Chemical Properties

Bioactivity

- Imidazolidin-2,4-Diones: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, likely due to aryl substituent hydrophobicity enhancing membrane interactions . isopropyl) modulates target specificity .

- Thiazolidine-2,4-Diones : Theoretical studies highlight their propensity to form stable complexes with water, which may influence solubility and bioavailability—a property less explored in pteridine derivatives .

Reactivity and Stability

- The fused pteridine system in this compound likely enhances aromatic stability compared to five-membered imidazolidin- or thiazolidine-diones.

- Electron-withdrawing ketone groups in all three compound classes increase susceptibility to nucleophilic attack, but steric hindrance from the phenyl group in the pteridine derivative may slow reactivity.

Comparative Data Table

Research Findings and Implications

- Substituent Effects : Larger, hydrophobic groups (e.g., isopropyl in IM-7) enhance cardiovascular activity, while smaller substituents (e.g., ethyl in IM-3) favor CNS targeting . This suggests that substituent position and size in this compound could be optimized for specific biological pathways.

- Theoretical Insights : Thiazolidine-2,4-dione’s interaction with water underscores the importance of solvent effects in drug design, a factor yet to be studied in pteridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.